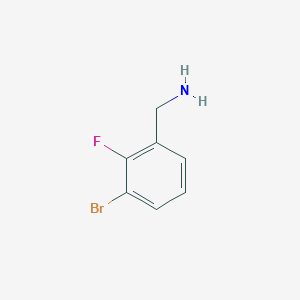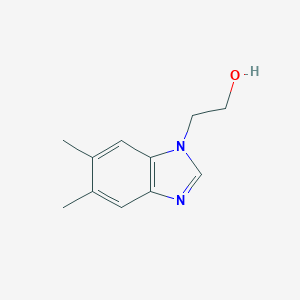
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole
描述
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole (HEMB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEMB is a benzimidazole derivative that is synthesized through a multistep process and has shown promising results in various biological studies.
作用机制
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of reactive oxygen species (ROS) and reduce oxidative stress. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to interact with DNA and RNA, potentially affecting gene expression.
生化和生理效应
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of NF-κB, a transcription factor involved in inflammation. Furthermore, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole.
未来方向
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has shown promising results in various biological studies, and there are several future directions for research. One potential area of research is the use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in treating neurodegenerative diseases and other conditions. Furthermore, the mechanisms of action of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole need to be further elucidated to understand its full therapeutic potential.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole is a benzimidazole derivative that has shown promising results in various biological studies. Its synthesis method has been optimized to obtain high yields and purity levels. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It exerts its biological effects through multiple mechanisms of action and has various biochemical and physiological effects. While 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, it has several advantages for lab experiments. There are several future directions for research, including investigating the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds and in treating neurodegenerative diseases.
科学研究应用
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
134295-89-9 |
|---|---|
产品名称 |
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole |
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(5,6-dimethylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-8-5-10-11(6-9(8)2)13(3-4-14)7-12-10/h5-7,14H,3-4H2,1-2H3 |
InChI 键 |
PEWXZZXSQIRFCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
同义词 |
1H-Benzimidazole-1-ethanol,5,6-dimethyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


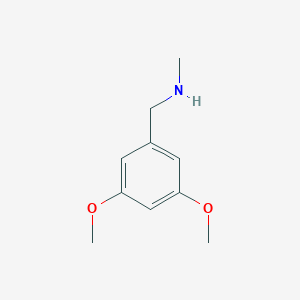
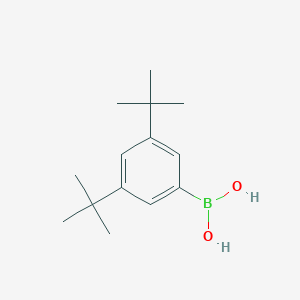
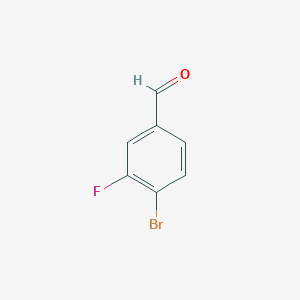
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

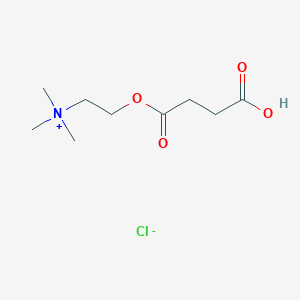
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
